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Introduction
Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a

critical process implicated in numerous physiological and pathological conditions, including

autoimmune diseases, cancer, and neurodegeneration.[1] This enzymatic reaction is catalyzed

by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs).[1]

Among these, PAD4 is a key isozyme predominantly expressed in granulocytes and is a major

therapeutic target.[2][3] The study of PAD4 function and the development of its inhibitors rely

on well-characterized molecular tools. This technical guide focuses on GSK106, a crucial,

though inactive, compound for research in this field. GSK106 serves as a negative control for

its structurally related, potent, and selective PAD4 inhibitors, GSK199 and GSK484.[3][4] Its

use is essential for validating that an observed biological effect is due to specific PAD4

inhibition rather than off-target or non-specific compound effects.

GSK106: An Inactive Control for PAD4 Inhibition
GSK106 was developed alongside the active PAD4 inhibitors GSK199 and GSK484. While

sharing a similar chemical scaffold, a key structural modification—methylation at a central ring

nitrogen—renders GSK106 inactive against PAD4.[3][5] This seemingly minor alteration

prevents a critical interaction with the asparagine 585 residue in the PAD4 active site, which is

necessary for the binding of the active inhibitors.[5] Computational modeling and experimental

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b607752?utm_src=pdf-interest
https://www.researchgate.net/figure/A-PAD-mediated-citrullination-conversion-of-arginine-to-citrulline-in-proteins_fig1_378586229
https://www.researchgate.net/figure/A-PAD-mediated-citrullination-conversion-of-arginine-to-citrulline-in-proteins_fig1_378586229
https://www.researchgate.net/figure/The-schematic-diagram-of-PAD4-mediated-citrullination-in-multiple-sclerosis-and_fig2_372527619
https://pmc.ncbi.nlm.nih.gov/articles/PMC4397581/
https://www.benchchem.com/product/b607752?utm_src=pdf-body
https://www.benchchem.com/product/b607752?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4397581/
https://www.medchemexpress.com/gsk106.html
https://www.benchchem.com/product/b607752?utm_src=pdf-body
https://www.benchchem.com/product/b607752?utm_src=pdf-body
https://www.benchchem.com/product/b607752?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4397581/
https://www.researchgate.net/figure/Structure-and-biochemical-characterization-of-PAD4-inhibitors-a-Summary-of_fig2_271533291
https://www.researchgate.net/figure/Structure-and-biochemical-characterization-of-PAD4-inhibitors-a-Summary-of_fig2_271533291
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


data confirm that GSK106 does not effectively inhibit PAD4 activity, making it an ideal negative

control for in vitro and in vivo studies.[3][6]

Quantitative Data: GSK106 in Comparison to Active
PAD4 Inhibitors
The efficacy of PAD4 inhibitors is quantified through various biochemical and cellular assays.

The following tables summarize the available quantitative data for GSK106 and its active

counterparts, GSK199 and GSK484, highlighting the clear distinction in their activity profiles.
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Compound Assay Type Parameter Value Reference

GSK106

Fluorescence

Polarization (FP)

Binding Assay

(Human PAD4,

no Ca2+)

pIC50 < 4.5 [5][7]

GSK199

Fluorescence

Polarization (FP)

Binding Assay

(Human PAD4,

no Ca2+)

pIC50 7.2 (n=12) [5][7]

GSK484

Fluorescence

Polarization (FP)

Binding Assay

(Human PAD4,

no Ca2+)

pIC50 7.6 (n=10) [5][7]

GSK106

Ammonia

Release Assay

(Human PAD4,

0.2 mM Ca2+)

pIC50 < 5.0 [5][7]

GSK199

Ammonia

Release Assay

(Human PAD4,

0.2 mM Ca2+)

pIC50 6.5 (n=4) [5][7]

GSK484

Ammonia

Release Assay

(Human PAD4,

0.2 mM Ca2+)

pIC50 7.6 (n=12) [5][7]

Table 1: Biochemical Potency of GSK106 and Active PAD4 Inhibitors. This table showcases the

lack of inhibitory activity of GSK106 compared to the potent inhibition by GSK199 and GSK484

in biochemical assays.
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Compound
Molecular Docking
Parameter

Value (kcal/mol) Reference

GSK106
Binding Free Energy

(MMPBSA)
1.063 [6]

GSK199
Binding Free Energy

(MMPBSA)
-11.339 [6]

GSK106 Docking Score -9.6 [6]

GSK199 Docking Score -10.6 [6]

Table 2: Computational Binding Analysis of GSK106 and GSK199 to PAD4. Molecular

mechanics and docking studies predict a significantly less favorable binding of GSK106 to the

PAD4 active site compared to the active inhibitor GSK199.

Signaling Pathways and Experimental Workflows
To understand the context in which GSK106 is used, it is essential to visualize the relevant

biological pathways and experimental procedures.
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Figure 1: PAD4-Mediated Citrullination and NETosis Signaling Pathway. This diagram illustrates

the activation of PAD4 by inflammatory stimuli and calcium influx, leading to histone

citrullination, chromatin decondensation, and subsequent NET formation. Active inhibitors like

GSK484 and GSK199 block this pathway, while GSK106 serves as an inactive control.
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Figure 2: General Experimental Workflow for Assessing PAD4 Inhibition. This flowchart outlines

the key steps in an experiment designed to test the efficacy of PAD4 inhibitors, emphasizing

the inclusion of GSK106 as a negative control.

Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of PAD4 activity and the

validation of inhibitors. The following are protocols for key assays in which GSK106 would be

used as a negative control.

Protocol 1: Fluorescence Polarization (FP) Binding
Assay
This assay measures the binding of a fluorescently labeled ligand to PAD4. Inhibition is

detected by the displacement of the fluorescent ligand by a test compound.

Materials:

Recombinant human PAD4

Fluorescently labeled PAD4 ligand (e.g., GSK215)

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP

Test compounds: GSK199/GSK484 (positive control), GSK106 (negative control), dissolved

in DMSO

384-well, low-volume, black microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compounds (GSK199/GSK484 and GSK106) in DMSO.

Further dilute in Assay Buffer to the desired final concentrations. The final DMSO

concentration should be kept constant across all wells (e.g., 1%).

Add a fixed concentration of the fluorescently labeled ligand to the wells of the microplate.
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Add the diluted test compounds, including GSK106 and a vehicle control (DMSO), to the

respective wells.

Initiate the binding reaction by adding a fixed concentration of recombinant PAD4 to all wells

except for those designated as "no enzyme" controls.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from

light.

Measure the fluorescence polarization on a compatible plate reader.

Calculate the IC50 values for the active compounds. For GSK106, confirm the lack of

significant displacement of the fluorescent probe.

Protocol 2: Ammonia Release Assay for PAD4 Activity
This assay quantifies PAD4 activity by measuring the amount of ammonia produced during the

citrullination of a substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE).

Materials:

Recombinant human PAD4

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2.5 mM DTT

Ammonia detection reagent kit

Test compounds: GSK199/GSK484 (positive control), GSK106 (negative control), dissolved

in DMSO

96-well microplate

Plate reader capable of fluorescence or absorbance measurement, depending on the

detection kit.

Procedure:
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Prepare serial dilutions of the test compounds (GSK199/GSK484 and GSK106) in DMSO

and then in Assay Buffer.

In a 96-well plate, add the diluted compounds, including GSK106 and a vehicle control.

Add recombinant PAD4 to each well, except for the "no enzyme" control wells.

Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at

37°C.

Initiate the enzymatic reaction by adding the BAEE substrate to all wells.

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

Stop the reaction according to the ammonia detection kit's instructions (e.g., by adding a

stop solution).

Add the ammonia detection reagent and incubate as required by the kit protocol.

Measure the signal (fluorescence or absorbance) using a plate reader.

Determine the percent inhibition for each compound concentration and calculate IC50

values. Confirm that GSK106 does not significantly inhibit ammonia production.

Protocol 3: Cellular Assay for NETosis Inhibition
This protocol assesses the ability of compounds to inhibit Neutrophil Extracellular Trap (NET)

formation in primary neutrophils.

Materials:

Isolated primary human or mouse neutrophils

Culture medium (e.g., RPMI)

NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or ionomycin)

DNA stain (e.g., Hoechst 33342)
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Antibody against citrullinated histone H3 (H3Cit)

Fluorescently labeled secondary antibody

Test compounds: GSK199/GSK484 (positive control), GSK106 (negative control), dissolved

in DMSO

96-well imaging plates

Procedure:

Seed isolated neutrophils in a 96-well imaging plate and allow them to adhere.

Pre-treat the cells with serial dilutions of the test compounds (GSK199/GSK484 and

GSK106) or vehicle for a specified time (e.g., 30 minutes).

Stimulate the neutrophils with a NETosis inducer (e.g., PMA) and incubate for the required

time to induce NET formation (e.g., 2-4 hours).

Fix the cells with paraformaldehyde.

Permeabilize the cells and block non-specific antibody binding.

Incubate with a primary antibody against H3Cit.

Wash and incubate with a fluorescently labeled secondary antibody and a DNA stain.

Acquire images using a high-content imaging system or fluorescence microscope.

Quantify NETosis by measuring the area of extracellular DNA and the intensity of H3Cit

staining.

Compare the extent of NETosis in wells treated with active inhibitors, GSK106, and vehicle

control. GSK106-treated wells should show no significant reduction in NET formation

compared to the vehicle control.[3]

Conclusion
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GSK106 is an indispensable tool for researchers studying protein citrullination and the role of

PAD4 in health and disease. Its structural similarity to potent PAD4 inhibitors, combined with its

confirmed lack of activity, makes it the gold standard negative control for validating on-target

effects in a variety of experimental settings. By incorporating GSK106 into experimental

designs, scientists can ensure the specificity of their findings and confidently attribute observed

biological outcomes to the inhibition of PAD4. This technical guide provides the necessary data,

pathway diagrams, and experimental protocols to facilitate the effective use of GSK106 in

advancing our understanding of this critical enzymatic pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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